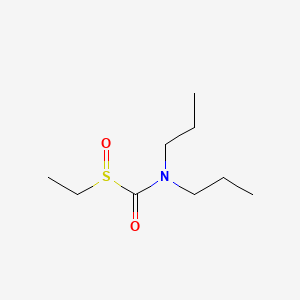

N,N-Dipropyl-1-(ethylsulfinyl)formamide

Description

Properties

CAS No. |

51892-56-9 |

|---|---|

Molecular Formula |

C9H19NO2S |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

1-ethylsulfinyl-N,N-dipropylformamide |

InChI |

InChI=1S/C9H19NO2S/c1-4-7-10(8-5-2)9(11)13(12)6-3/h4-8H2,1-3H3 |

InChI Key |

PHGFGJUPOAOGMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)S(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1-(ethylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with an ethylsulfinylating agent. One common method is the reaction of N,N-dipropylformamide with ethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-1-(ethylsulfinyl)formamide undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The formamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: N,N-Dipropyl-1-(ethylsulfonyl)formamide.

Reduction: N,N-Dipropyl-1-(ethylthio)formamide.

Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dipropyl-1-(ethylsulfinyl)formamide has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-1-(ethylsulfinyl)formamide involves its interaction with molecular targets through its functional groups. The ethylsulfinyl group can participate in redox reactions, while the formamide group can engage in hydrogen bonding and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfinyl vs. Sulfonyl Derivatives

A closely related compound, 1-ethylsulfonyl-N,N-dipropylformamide (CID 40162, C₉H₁₉NO₃S), differs only in the oxidation state of the sulfur atom (sulfonyl, –SO₂–, vs. sulfinyl, –S(=O)–). Key distinctions include:

| Property | N,N-Dipropyl-1-(ethylsulfinyl)formamide | 1-Ethylsulfonyl-N,N-dipropylformamide |

|---|---|---|

| Oxidation State | S(+4) | S(+6) |

| Molecular Formula | C₉H₁₉NO₂S | C₉H₁₉NO₃S |

| Polarity | Moderate (due to S=O dipole) | Higher (additional O atom in SO₂) |

| Reactivity | Prone to nucleophilic attack at S=O | More stable; less reactive SO₂ group |

The sulfonyl derivative’s higher oxidation state enhances polarity and thermal stability, making it suitable for applications requiring resistance to further oxidation. In contrast, the sulfinyl variant’s intermediate oxidation state allows for redox flexibility in synthetic pathways .

Other Formamide Derivatives

Formamide,N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-(propylsulfinyl)-1-buten-1-yl]

Unlike the target compound, its structure enables hydrogen bonding via the pyrimidine ring and hydroxyl group, enhancing solubility in polar solvents. Such features are critical in pharmaceutical contexts, where bioavailability is prioritized over industrial utility .

Formamide Dimers and Trimers

Studies on formamide dimers (e.g., linear and cyclic hydrogen-bonded structures) reveal that cooperative hydrogen bonding stabilizes extended networks. While this compound’s bulky substituents likely disrupt such interactions, its sulfinyl group may still engage in weaker dipole-dipole interactions, affecting aggregation behavior in solution .

Alkyl-Substituted Amines and Phosphanes

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1)

Replacing propyl with isopropyl groups introduces steric hindrance, reducing nucleophilicity at the nitrogen center. This contrast underscores how alkyl chain branching impacts reactivity in amine derivatives .

N-(Diisopropylphosphanyl)benzamide

Replacing sulfur with phosphorus creates a phosphanylbenzamide. The phosphorus atom’s larger size and lower electronegativity compared to sulfur alter electronic properties, increasing Lewis basicity. Such differences highlight the tunability of amide derivatives for catalysis or ligand design .

Solvent and Reaction Behavior

N,N-Dimethylformamide (DMF) is a widely used solvent with a simple formamide structure. Unlike this compound, DMF lacks sulfur substituents, making it less reactive toward electrophiles. However, both compounds exhibit high polarity, enabling dissolution of polar reactants. The sulfinyl group in the target compound may confer unique solvation effects in reactions requiring sulfur participation, as seen in its use with DIEA (N,N-Diisopropylethylamine) in DMF-based syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.